molecular formula C7H7ClN2O2 B14857623 3-Amino-6-(chloromethyl)pyridine-2-carboxylic acid

3-Amino-6-(chloromethyl)pyridine-2-carboxylic acid

Cat. No.: B14857623
M. Wt: 186.59 g/mol
InChI Key: NISITVZINWAZCQ-UHFFFAOYSA-N
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Description

3-Amino-6-(chloromethyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(chloromethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the chloromethylation of 3-Amino-2-pyridinecarboxylic acid. The reaction typically employs formaldehyde and hydrochloric acid as reagents under acidic conditions .

Another method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chloromethylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(chloromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Hydrogen gas (H

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

3-amino-6-(chloromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H7ClN2O2/c8-3-4-1-2-5(9)6(10-4)7(11)12/h1-2H,3,9H2,(H,11,12)

InChI Key

NISITVZINWAZCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CCl)C(=O)O)N

Origin of Product

United States

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